

Foundational Research on Tyrphostin AG 1295: A Technical Guide

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Compound of Interest

Compound Name: AG 1295

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This technical guide provides an in-depth overview of the foundational research on Tyrphostin **AG 1295**, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action

Tyrphostin **AG 1295**, a quinoxaline-derived tyrphostin, functions as a selective and cell-permeable inhibitor of the PDGF receptor kinase.^{[1][2][3]} Its primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of the PDGF receptor, thereby preventing the autophosphorylation of tyrosine residues on the receptor.^[4] This initial phosphorylation event is a critical step in the activation of the PDGF signaling cascade. By blocking this, **AG 1295** effectively abrogates downstream signaling pathways, including those involved in cell proliferation, migration, and survival.^{[5][6]} Notably, Tyrphostin **AG 1295** demonstrates high selectivity for the PDGF receptor and does not significantly affect the epidermal growth factor (EGF) receptor autophosphorylation.^{[1][3]}

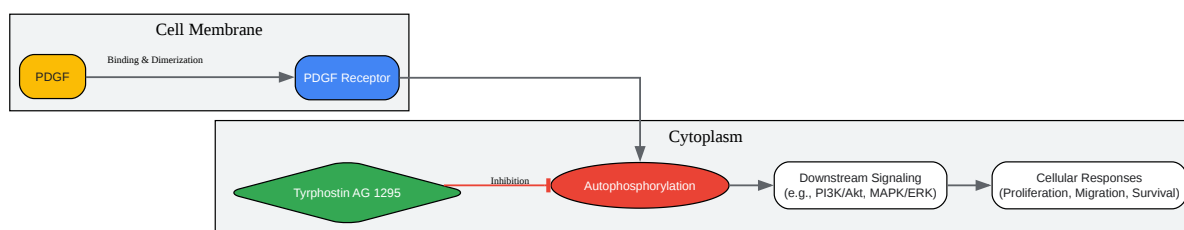
Data Presentation: Inhibitory Activity of Tyrphostin AG 1295

The following tables summarize the quantitative data on the inhibitory activity of Tyrphostin **AG 1295** from various studies.

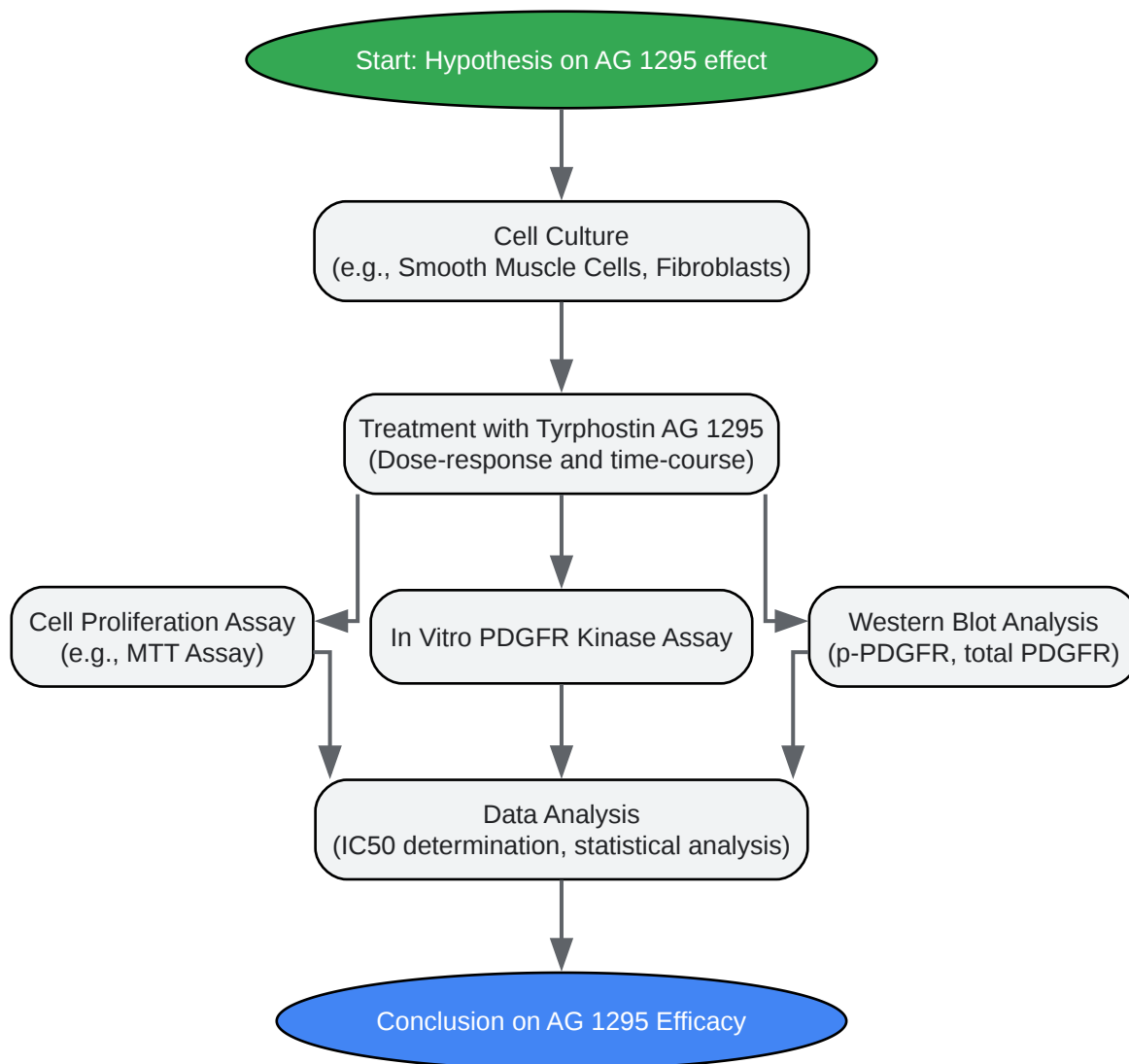
Parameter	Value	Cell Line/System	Reference
IC ₅₀ (PDGF Receptor Kinase)	0.3-1 μ M	In vitro / Swiss 3T3 cells	[1][7]
IC ₅₀ (PDGF-stimulated DNA synthesis)	2.5 μ M	Swiss 3T3 cells	[1][7]
Inhibition of SMC proliferation	76%	Porcine and Human Smooth Muscle Cells	[5][6]
Inhibition of endothelial cell proliferation	13.5%	Porcine Endothelial Cells	[5][6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PDGF signaling pathway and the inhibitory action of Tyrphostin **AG 1295**, along with a general experimental workflow for its characterization.



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PDGF signaling pathway and the inhibitory action of Tyrphostin AG 1295.

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General experimental workflow for characterizing Tyrphostin AG 1295.

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of Tyrphostin **AG 1295** are provided below.

In Vitro PDGF Receptor Kinase Assay

This assay measures the direct inhibitory effect of Tyrphostin **AG 1295** on the enzymatic activity of the PDGF receptor.

Materials:

- Recombinant human PDGFR α or PDGFR β kinase domain
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)[8]
- ATP
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)[8]
- Tyrphostin **AG 1295** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit or similar luminescence-based detection system[8]
- 384-well white plates[8]

Procedure:

- Compound Preparation: Prepare serial dilutions of Tyrphostin **AG 1295** in kinase buffer. Ensure the final DMSO concentration does not exceed 1%. [8]
- Reaction Setup: In a 384-well plate, add 1 μ L of the diluted inhibitor or vehicle (DMSO) control. [8]
- Add 2 μ L of the kinase/substrate mixture (recombinant PDGFR and peptide substrate in kinase buffer). [8]
- Initiate Reaction: Start the kinase reaction by adding 2 μ L of ATP solution. [8]
- Incubate the plate at room temperature for 60 minutes. [8]
- Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. [8]
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Tyrphostin **AG 1295** concentration to determine the IC₅₀ value.

Western Blot for PDGF Receptor Phosphorylation

This method assesses the effect of Tyrphostin **AG 1295** on the phosphorylation status of the PDGF receptor in whole cells.

Materials:

- PDGFR-expressing cells (e.g., NIH-3T3 fibroblasts)[2]
- Cell culture medium
- Tyrphostin **AG 1295** stock solution (in DMSO)
- PDGF-BB ligand
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (containing protease and phosphatase inhibitors)[2]
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)[9]
- Primary antibodies: anti-phospho-PDGFR β (e.g., Tyr751) and anti-total-PDGFR β [2]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Culture and Treatment: Plate PDGFR-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.[2]
- Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of Tyrphostin **AG 1295** (e.g., 0.1 μ M to 10 μ M) or a vehicle control (DMSO) for 1-2 hours.[2]

- Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR autophosphorylation.[2]
- Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[2]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
- SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[2]
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against phosphorylated PDGFR overnight at 4°C.[2][9]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
- Analysis: Quantify the band intensities for phosphorylated and total PDGFR, normalizing to a loading control.[5]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of Tyrphostin **AG 1295** on cell viability and proliferation.

Materials:

- Target cell lines (e.g., smooth muscle cells, fibroblasts)
- Complete culture medium
- Serum-free medium
- Tyrphostin **AG 1295** stock solution (in DMSO)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3×10^4 cells per well in 100 μ L of complete culture medium and incubate for 24 hours.[5]
- Serum Starvation (Optional): Replace the medium with 100 μ L of serum-free medium and incubate for another 12-24 hours to synchronize the cells.[5]
- Treatment: Prepare serial dilutions of Tyrphostin **AG 1295** in serum-free medium (e.g., 0.5 μ M to 100 μ M). Add the diluted compound to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
- MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
- Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[6]
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by fitting a sigmoidal dose-response curve.[5]

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